Pergularinine
Overview
Description
Pergularinine is a phenanthroindolizidine alkaloid derived from plants belonging to the Asclepiadaceae family. It is known for its diverse biological activities, including antibacterial, antitumor, and cytotoxic properties . This compound has garnered significant interest in the scientific community due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pergularinine typically involves the extraction from plant sources such as Pergularia tomentosa. The extraction process includes maceration with solvents like petroleum ether, ethyl acetate, and ethanol . The extracted compounds are then purified using techniques such as silica gel chromatography.
Industrial Production Methods
Industrial production of this compound is still in its nascent stages. The biotechnological production of similar alkaloids, such as tylophorine, involves inducing hairy roots mediated by Agrobacterium rhizogenes and growing them in liquid suspension culture . This method could potentially be adapted for this compound production.
Chemical Reactions Analysis
Types of Reactions
Pergularinine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the this compound molecule.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Pergularinine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of phenanthroindolizidine alkaloids.
Biology: this compound’s cytotoxic properties make it a valuable tool for studying cell growth and apoptosis.
Medicine: Its antibacterial and antitumor activities are being explored for potential therapeutic applications.
Industry: this compound’s unique chemical structure makes it a candidate for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of pergularinine involves the inhibition of the enzyme dihydrofolate reductase, which is crucial for nucleic acid synthesis . This inhibition leads to the disruption of DNA replication and cell division, resulting in cytotoxic effects. The molecular targets and pathways involved include the folate pathway and the cell cycle regulation mechanisms.
Comparison with Similar Compounds
Pergularinine is often compared with other phenanthroindolizidine alkaloids such as tylophorinidine and tylophorine . These compounds share similar biological activities but differ in their chemical structures and specific mechanisms of action. This compound’s unique structure allows it to interact with different molecular targets, making it a distinct and valuable compound for research and therapeutic applications.
List of Similar Compounds
- Tylophorinidine
- Tylophorine
- Indolizidine alkaloids
This compound stands out due to its potent antibacterial and antitumor properties, making it a promising candidate for further research and development.
Properties
IUPAC Name |
(13aS,14R)-3,6,7-trimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizin-14-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-26-13-6-7-14-15(9-13)16-10-20(27-2)21(28-3)11-17(16)18-12-24-8-4-5-19(24)23(25)22(14)18/h6-7,9-11,19,23,25H,4-5,8,12H2,1-3H3/t19-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWAARLALKUFQQ-CVDCTZTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CN4CCCC4C3O)C5=CC(=C(C=C52)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C3=C(CN4CCC[C@H]4[C@@H]3O)C5=CC(=C(C=C52)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90972565 | |
Record name | 3,6,7-Trimethoxy-9,11,12,13,13a,14-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-14-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90972565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
571-70-0 | |
Record name | Pergularinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6,7-Trimethoxy-9,11,12,13,13a,14-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-14-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90972565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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